1-Bromo-2-phenyl-propene
CAS No.:
Cat. No.: VC18528607
Molecular Formula: C9H9Br
Molecular Weight: 197.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9Br |
|---|---|
| Molecular Weight | 197.07 g/mol |
| IUPAC Name | [(E)-1-bromoprop-1-en-2-yl]benzene |
| Standard InChI | InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |
| Standard InChI Key | CWQZIGGWSCPOPK-BQYQJAHWSA-N |
| Isomeric SMILES | C/C(=C\Br)/C1=CC=CC=C1 |
| Canonical SMILES | CC(=CBr)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
1-Bromo-2-phenyl-propene, systematically named (1-bromo-1-propen-2-yl)benzene, belongs to the class of halogenated alkenes. Its molecular formula corresponds to a monobrominated derivative of styrene, with a bromine atom at the allylic position. The compound’s exact mass is 195.989 g/mol, and its IUPAC name reflects the substitution pattern on the propenyl chain .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 197.072 |
| Exact Mass (g/mol) | 195.989 |
| LogP | 3.44 |
| HS Code | 2903 99 9090 |
The compound’s halogenated nature confers electrophilic reactivity at the bromine-bearing carbon, while the conjugated double bond enables participation in cycloaddition and polymerization reactions.
Synonymous Nomenclature
1-Bromo-2-phenyl-propene is alternatively designated as:
These variants highlight its structural isomerism, particularly the geometric (E/Z) configurations arising from the propenyl substituents.
Synthesis and Manufacturing
Aldol Condensation Route
A patent (CN103739465A) describes a scalable synthesis of structurally related α,β-unsaturated bromoketones via aldol condensation . While this method targets 1,3-diphenyl-2-bromo-2-propene-1-one, analogous steps may apply to 1-bromo-2-phenyl-propene:
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Aldol Condensation: Benzaldehyde and acetophenone undergo base-catalyzed condensation to form benzylideneacetophenone.
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Halogenation: Bromine () adds across the double bond of the α,β-unsaturated ketone intermediate.
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Elimination: Dehydrobromination with a base (e.g., sodium acetate) yields the target bromoalkene .
Critical Reaction Parameters
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Temperature: Room temperature for condensation; reflux for elimination.
Alternative Halogenation Strategies
Physicochemical Properties
Experimental Data Gaps
Despite its well-characterized molecular structure, key physical properties remain undocumented:
| Property | Status |
|---|---|
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Flash Point | Not reported |
The absence of these data limits industrial handling guidelines, necessitating extrapolation from structurally similar compounds.
Solubility and Stability
1-Bromo-2-phenyl-propene is expected to exhibit:
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Solubility: Moderate solubility in chloroform, ethanol, and methanol, akin to brominated aromatics .
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Stability: Susceptible to light-induced decomposition due to the C-Br bond’s photosensitivity. Storage under inert atmosphere and refrigeration is recommended .
Chemical Reactivity and Applications
Electrophilic Alkylation
The allylic bromide moiety serves as an electrophilic site for nucleophilic substitution (S2), enabling C-C bond formation with organometallic reagents (e.g., Grignard reagents).
Transition Metal-Catalyzed Couplings
Palladium-catalyzed cross-couplings (Suzuki, Heck) may leverage the vinyl bromide group for constructing biaryl systems or extended π-conjugated structures.
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